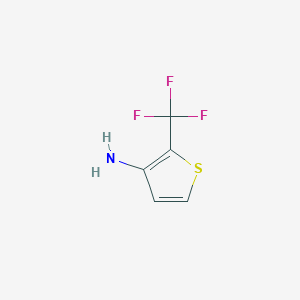

2-(Trifluoromethyl)thiophen-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H4F3NS |

|---|---|

Molecular Weight |

167.15 g/mol |

IUPAC Name |

2-(trifluoromethyl)thiophen-3-amine |

InChI |

InChI=1S/C5H4F3NS/c6-5(7,8)4-3(9)1-2-10-4/h1-2H,9H2 |

InChI Key |

AJXDLSDHYHKLJJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1N)C(F)(F)F |

Origin of Product |

United States |

The Enduring Significance of Thiophene Heterocycles in Synthetic Chemistry

Thiophene (B33073), a five-membered aromatic ring containing a sulfur atom, is a cornerstone of heterocyclic chemistry. ontosight.ainumberanalytics.comnumberanalytics.com Its unique electronic properties and reactivity make it a versatile building block in the synthesis of a vast array of complex molecules. numberanalytics.com Thiophenes are integral components in numerous pharmaceuticals and agrochemicals, with some estimates suggesting that over 40% of all pharmaceuticals contain a heterocyclic ring. ontosight.ai

The structural similarity of the thiophene ring to benzene (B151609) allows it to often act as a bioisostere, where the replacement of a benzene ring with a thiophene ring in a biologically active compound can occur without a loss of activity. wikipedia.org This strategy has been successfully employed in the development of various drugs. wikipedia.org Furthermore, thiophene derivatives are crucial in materials science, particularly in the creation of conductive polymers like polythiophene, which have applications in organic electronics and solar cells. ontosight.aiwikipedia.org The rich and varied reactivity of the thiophene ring, including its susceptibility to electrophilic substitution, makes it a highly adaptable scaffold for synthetic chemists. numberanalytics.compharmaguideline.com

The Strategic Importance of Trifluoromethyl Moieties in Molecular Design

The introduction of a trifluoromethyl (-CF3) group into an organic molecule is a powerful and widely used strategy in modern drug design and materials science. mdpi.comhovione.com This small functional group can profoundly influence a molecule's properties in several beneficial ways. mdpi.com

The high electronegativity of the fluorine atoms in the -CF3 group imparts a strong electron-withdrawing effect, which can alter the acidity or basicity of nearby functional groups and influence the electronic nature of aromatic rings. wikipedia.org From a physicochemical standpoint, the trifluoromethyl group is known to enhance lipophilicity, which can improve a compound's ability to permeate biological membranes. mdpi.com It is also highly stable to metabolic degradation, often used to block metabolic hotspots on a drug candidate, thereby increasing its half-life. mdpi.com The steric bulk of the -CF3 group, which is comparable to a chlorine atom, allows it to be used as a bioisostere for chlorine or a methyl group, enabling fine-tuning of a molecule's shape and its interaction with biological targets. wikipedia.org Notable drugs containing this group include the antidepressant fluoxetine (B1211875) (Prozac) and the anti-inflammatory drug celecoxib (B62257) (Celebrex). wikipedia.org

Positioning of 2 Trifluoromethyl Thiophen 3 Amine As a Core Trifluoromethylated Aminothiophene Scaffold

The combination of a thiophene (B33073) ring and a trifluoromethyl group within a single molecule, as seen in 2-(trifluoromethyl)thiophen-3-amine, creates a powerful and versatile chemical scaffold. This compound strategically places a trifluoromethyl group at the 2-position and an amine group at the 3-position of the thiophene ring. This specific arrangement offers several advantages for synthetic chemists.

The amine group serves as a versatile synthetic handle, allowing for a wide range of chemical transformations. It can be readily acylated, alkylated, or used in coupling reactions to build more complex molecular architectures. The trifluoromethyl group, with its potent electronic and steric properties, influences the reactivity of the thiophene ring and imparts the beneficial characteristics discussed previously. The relative positions of the amine and trifluoromethyl groups can also lead to unique intramolecular interactions and specific three-dimensional conformations that may be advantageous for binding to biological targets.

Therefore, 2-(Trifluoromethyl)thiophen-3-amine is not merely a combination of two functional groups on a heterocyclic core; it is a highly valuable building block that provides a pre-packaged set of desirable properties for the rapid and efficient synthesis of novel compounds with potential applications in medicinal chemistry and materials science. enamine.netsigmaaldrich.comamericanelements.com

Role of 2 Trifluoromethyl Thiophen 3 Amine As a Key Building Block in Chemical Synthesis

Precursor in Heterocyclic Compound Synthesis

The arrangement of a reactive amine group adjacent to a trifluoromethyl-substituted thiophene (B33073) ring makes 2-(Trifluoromethyl)thiophen-3-amine a versatile starting material for constructing a variety of heterocyclic systems. rsc.orgrsc.org The electron-withdrawing nature of the CF3 group influences the reactivity of the thiophene ring and the amine, enabling specific and controlled cyclization reactions.

Scaffold for Novel Nitrogen-Containing Heterocycles

2-(Trifluoromethyl)thiophen-3-amine serves as a foundational scaffold for the synthesis of novel nitrogen-containing heterocycles, particularly fused ring systems like thieno[2,3-b]pyridines and thieno[2,3-d]pyrimidines. researchgate.netnih.gov These classes of compounds are of significant interest in medicinal chemistry due to their presence in various biologically active molecules. nih.govnih.gov

The synthesis of these heterocycles often involves cyclocondensation reactions where the amine group of 2-(Trifluoromethyl)thiophen-3-amine reacts with bifunctional reagents. For instance, reaction with various ketones or dicarbonyl compounds can lead to the formation of the pyridine (B92270) ring fused to the thiophene core. researchgate.net The general strategy often involves the construction of a pyridine or pyrimidine (B1678525) ring onto the existing thiophene framework. nih.gov

Table 1: Examples of Nitrogen-Containing Heterocycles Synthesized from Thiophene Precursors

| Starting Material Class | Reagent Type | Resulting Heterocycle | Significance |

|---|---|---|---|

| Aminothiophenes | Dicarbonyl compounds | Thieno[2,3-b]pyridines | Core structure in bioactive compounds researchgate.net |

| Aminothiophene-carbonitriles | Formamide | Thieno[2,3-d]pyrimidines | Analogs of biologically active quinazolines nih.govresearchgate.net |

This table is illustrative and based on general synthetic strategies for aminothiophenes.

Intermediate for Fluorine-Containing Aromatic Systems

The introduction of fluorine and perfluoroalkyl groups, such as the trifluoromethyl group, into aromatic systems can profoundly alter their physical, chemical, and biological properties. clockss.org 2-(Trifluoromethyl)thiophen-3-amine is a valuable intermediate for creating more complex fluorine-containing aromatic and heteroaromatic structures. The trifluoromethyl group is known to enhance properties like metabolic stability and binding affinity in drug candidates. nih.gov

Synthetic strategies often focus on building upon the existing trifluoromethyl-thiophene core. The amine group can be transformed into other functional groups or used as a handle for coupling reactions, allowing for the extension of the aromatic system. For example, diazotization of the amine followed by a Sandmeyer-type reaction could introduce a variety of substituents, while cross-coupling reactions can link the thiophene to other aromatic rings.

Utility in Agrochemistry Research

The unique properties imparted by the trifluoromethyl group, such as increased lipophilicity and metabolic stability, make it a desirable feature in agrochemical active ingredients. enamine.net Consequently, 2-(Trifluoromethyl)thiophen-3-amine and related structures are valuable intermediates in the synthesis of new pesticides.

Synthetic Intermediate for Agrochemical Active Ingredients

This aminothiophene derivative serves as a key precursor for a range of agrochemical compounds, particularly fungicides. justia.com Patent literature reveals that carboxamides derived from trifluoromethyl-thiophene carboxylic acids, which can be synthesized from precursors like 2-(Trifluoromethyl)thiophen-3-amine, exhibit fungicidal properties. justia.com For instance, the amine can be converted to a carboxylic acid, which is then coupled with various anilines to produce a library of N-aryl carboxamides for screening as potential fungicides. justia.comgoogleapis.com

One notable example is the fungicide thifluzamide, a carboxamide that contains a substituted thiophene ring. While not directly synthesized from 2-(Trifluoromethyl)thiophen-3-amine, its structure highlights the importance of the thiophene carboxamide scaffold in modern fungicides. The development of such compounds often involves the synthesis and testing of numerous analogs, for which versatile building blocks are essential.

Enabling Agent for Material Science Research

Thiophene-based conjugated polymers and small molecules are at the forefront of organic electronics research, with applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). researchgate.netjuniperpublishers.com The introduction of a trifluoromethyl group can fine-tune the electronic properties of these materials.

Precursor for Advanced Organic Materials with Tailored Electronic Properties

The trifluoromethyl group is a strong electron-withdrawing group. smolecule.com When incorporated into a conjugated polymer backbone, it can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This modification of the electronic band gap is crucial for designing materials with specific charge-transport properties and for optimizing the performance of electronic devices. researchgate.net

2-(Trifluoromethyl)thiophen-3-amine can be chemically modified and then polymerized to create novel conjugated polymers. For example, the amine could be used to link the thiophene unit to other aromatic systems before polymerization. The resulting polymers would have the trifluoromethyl group directly influencing the electronic characteristics of the polymer chain. The synthesis of such polymers often utilizes transition metal-catalyzed cross-coupling reactions, such as Stille or Suzuki couplings, to form the polymer backbone. rsc.orgnih.govelsevierpure.com

Table 2: Influence of Trifluoromethyl Groups on Organic Electronic Materials

| Material Class | Property Modified by CF3 Group | Potential Application |

|---|---|---|

| Conjugated Polymers | Lowered HOMO/LUMO levels, increased electron affinity | n-type semiconductors in OFETs, electron transport layers in OLEDs researchgate.net |

| Small Molecule Semiconductors | Enhanced stability, modified crystal packing | Active layer in OPVs and OFETs juniperpublishers.com |

This table summarizes the general effects of trifluoromethyl groups on the properties of organic electronic materials.

2-(Trifluoromethyl)thiophen-3-amine stands out as a highly valuable and versatile building block in chemical synthesis. Its unique combination of a thiophene ring, a reactive amine, and an electron-withdrawing trifluoromethyl group provides chemists with a powerful tool for the rational design and synthesis of complex molecules. From creating novel heterocyclic scaffolds for medicinal chemistry to developing advanced materials for organic electronics and intermediates for agrochemicals, the applications of this compound are diverse and continue to expand. The strategic incorporation of the trifluoromethyl group remains a key strategy for modulating molecular properties, ensuring that 2-(Trifluoromethyl)thiophen-3-amine and related structures will continue to be relevant in various fields of chemical research.

Spectroscopic Characterization and Advanced Structural Elucidation of Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules, including the derivatives of 2-(Trifluoromethyl)thiophen-3-amine. This method provides extensive information about a molecule's structure by analyzing the magnetic properties of its atomic nuclei.

¹H NMR for Proton Environment Analysis

Proton (¹H) NMR spectroscopy is essential for determining the number, chemical environment, and connectivity of hydrogen atoms. For derivatives of 2-(Trifluoromethyl)thiophen-3-amine, the signals from the thiophene (B33073) ring protons are particularly diagnostic. In the parent molecule, the two protons on the thiophene ring typically manifest as separate doublets in the aromatic region of the spectrum. The coupling constant between these adjacent protons helps confirm their relative positions. Any chemical modification to the amine group or other parts of the thiophene ring will cause predictable shifts in the ¹H NMR spectrum, which aids in the characterization of new derivatives. nih.gov

| Proton | Typical Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Thiophene H-4 | 6.5 - 7.5 | Doublet | 5.0 - 6.0 |

| Thiophene H-5 | 7.0 - 8.0 | Doublet | 5.0 - 6.0 |

| Amine (NH₂) | Variable (broad) | Singlet | N/A |

| Note: Chemical shifts can vary based on the solvent and the specific structure of the derivative. |

¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides a detailed view of the carbon framework, complementing the data from ¹H NMR. Each distinct carbon atom in a derivative of 2-(Trifluoromethyl)thiophen-3-amine produces a unique signal. A key feature in the spectrum is the signal for the trifluoromethyl (CF₃) carbon, which appears significantly downfield due to the strong electron-withdrawing effect of the fluorine atoms. The thiophene ring carbons also show characteristic chemical shifts that are sensitive to substitution patterns. nih.gov

| Carbon | Typical Chemical Shift (δ) ppm |

| C2 (C-CF₃) | 140 - 150 (quartet, ¹JCF ≈ 35-40 Hz) |

| C3 (C-NH₂) | 145 - 155 |

| C4 | 115 - 125 |

| C5 | 120 - 130 |

| CF₃ | 120 - 130 (quartet, ¹JCF ≈ 270-280 Hz) |

| Note: The CF₃ carbon signal is split into a quartet due to coupling with the three fluorine atoms. The carbon attached to the CF₃ group also shows a quartet with a smaller coupling constant. |

¹⁹F NMR for Trifluoromethyl Group Analysis and Chemical Shift Correlation

Fluorine-19 (¹⁹F) NMR is an exceptionally sensitive technique for analyzing fluorine-containing compounds. In 2-(Trifluoromethyl)thiophen-3-amine and its derivatives, the trifluoromethyl group produces a sharp, strong singlet in the ¹⁹F NMR spectrum. The chemical shift of this signal is a reliable indicator of the electronic environment of the CF₃ group, making it invaluable for confirming the presence of this group during chemical synthesis and for studying its interactions within the molecule. nih.govresearchgate.net The chemical shifts for trifluoromethyl groups on aromatic rings are characteristic and can assist in structural identification. nih.gov

| Group | Typical Chemical Shift (δ) ppm | Reference |

| -CF₃ | -55 to -65 | CFCl₃ |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

While 1D NMR provides foundational data, 2D NMR techniques are often required for the complete and unambiguous structural confirmation of more complex derivatives. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, which is essential for tracing the connectivity of protons, such as those on the thiophene ring. sdsu.eduyoutube.com

HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): These experiments correlate directly bonded carbon and proton atoms. This is vital for assigning proton signals to their respective carbon atoms, both in the thiophene ring and in any attached side chains. sdsu.eduyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations between protons and carbons (typically over two or three bonds). HMBC is crucial for piecing together the entire molecular structure by, for example, showing a correlation between the thiophene ring protons and the carbon of the trifluoromethyl group. youtube.comresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space. This is particularly important for determining the stereochemistry and conformation of derivatives.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical method that measures the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight. Analysis of fragmentation patterns can also provide structural details. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) delivers a highly precise mass measurement, often accurate to within a few parts per million (ppm). nih.gov This level of accuracy enables the determination of a compound's elemental formula by matching the experimental mass to a calculated theoretical mass. For derivatives of 2-(Trifluoromethyl)thiophen-3-amine, HRMS is indispensable for confirming that synthetic modifications have been successful and for differentiating between compounds that have the same nominal mass but different elemental compositions. nih.govnih.gov

| Technique | Information Obtained | Application for 2-(Trifluoromethyl)thiophen-3-amine Derivatives |

| HRMS | Exact mass and elemental formula | Confirmation of the molecular formula of newly synthesized derivatives. rsc.org |

Fragmentation Pattern Analysis for Structural Confirmation

Electron ionization mass spectrometry (EI-MS) is a powerful tool for determining the molecular weight and deducing the structure of organic compounds through the analysis of their fragmentation patterns. While specific fragmentation data for 2-(Trifluoromethyl)thiophen-3-amine is not extensively published, a predictive analysis based on the fragmentation of related aminothiophenes and trifluoromethylated compounds allows for the postulation of a characteristic fragmentation pathway.

The molecular ion peak (M+) for 2-(Trifluoromethyl)thiophen-3-amine would be expected and, due to the presence of an odd number of nitrogen atoms, would have an odd m/z value. The fragmentation of thiophene derivatives is often initiated by the cleavage of the bonds of the substituents or the rupture of the thiophene ring itself. nist.gov

Key fragmentation pathways for 2-(Trifluoromethyl)thiophen-3-amine would likely involve:

Loss of a fluorine atom: The trifluoromethyl group can lose a fluorine radical to form a stable difluorotropylium-like cation.

Cleavage of the C-N bond: Alpha-cleavage adjacent to the amine group is a common fragmentation pathway for amines, leading to the loss of the amino group or adjacent fragments. mdpi.comnih.govchemicalbook.com

Loss of HCN: A common fragmentation for primary aromatic amines.

Thiophene ring fragmentation: The thiophene ring can undergo cleavage, leading to the formation of smaller sulfur-containing fragments.

A plausible fragmentation pattern is detailed in the table below.

| Fragment Ion | Proposed Structure | m/z (relative intensity) | Notes |

| [M]+• | C₅H₄F₃NS+• | 183 | Molecular Ion |

| [M-F]+ | C₅H₄F₂NS+ | 164 | Loss of a fluorine atom from the CF₃ group. |

| [M-CF₂]+• | C₄H₄NS+• | 114 | Loss of a difluorocarbene radical. |

| [M-CF₃]+ | C₄H₄NS+ | 114 | Cleavage of the C-CF₃ bond. |

| [M-HCN]+• | C₄H₃F₃S+• | 156 | Loss of hydrogen cyanide from the amine and thiophene ring. |

| [C₃H₂S]+• | 70 | Fragment resulting from thiophene ring cleavage. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The IR spectrum of 2-(Trifluoromethyl)thiophen-3-amine is expected to show characteristic absorption bands corresponding to the N-H bonds of the primary amine, the C-N bond, the C-F bonds of the trifluoromethyl group, and the vibrations of the thiophene ring.

As a primary amine, 2-(Trifluoromethyl)thiophen-3-amine would exhibit two N-H stretching bands in the region of 3400-3250 cm⁻¹. researchgate.net The N-H bending vibration is expected to appear in the 1650-1580 cm⁻¹ region. researchgate.net The strong C-F stretching vibrations of the trifluoromethyl group are typically observed in the range of 1350-1100 cm⁻¹. The C-N stretching vibration for an aromatic amine is usually found between 1335-1250 cm⁻¹. researchgate.net The characteristic vibrations of the thiophene ring, including C-H stretching, C=C stretching, and ring breathing modes, would also be present.

A summary of the expected characteristic IR absorption bands is provided in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (N-H) | Symmetric & Asymmetric Stretch | 3400 - 3250 (two bands) |

| Primary Amine (N-H) | Bend | 1650 - 1580 |

| Trifluoromethyl (C-F) | Stretch | 1350 - 1100 (strong, multiple bands) |

| Aromatic Amine (C-N) | Stretch | 1335 - 1250 |

| Thiophene Ring (C=C) | Stretch | ~1500 - 1400 |

| Thiophene Ring (C-S) | Stretch | ~850 - 600 |

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions (Applicable to Derivatives)

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure of 2-(Trifluoromethyl)thiophen-3-amine itself has not been reported, analysis of related aminothiophene derivatives offers significant insights into the likely solid-state conformation and intermolecular interactions.

Studies on derivatives of 2-aminothiophene and 3-aminothiophene reveal common structural motifs. mdpi.com For instance, the crystal structure of methyl-3-aminothiophene-2-carboxylate shows that the molecules are linked through N–H···O and N–H···N hydrogen bond interactions. mdpi.com In many 2-amino-3-aroylthiophenes, an intramolecular N–H···O=C hydrogen bond leads to the formation of a planar six-membered ring, which significantly influences the molecular conformation. mdpi.com

For derivatives of 2-(Trifluoromethyl)thiophen-3-amine, such as amides or Schiff bases, similar intermolecular interactions would be expected to play a crucial role in the crystal packing. The presence of the trifluoromethyl group could also introduce F···H or F···S intermolecular contacts, further influencing the solid-state architecture.

The table below presents crystallographic data for an analogous aminothiophene derivative, illustrating the type of structural information obtained from X-ray crystallography.

Crystallographic Data for (2-amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone mdpi.com

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.6092(8) |

| b (Å) | 10.8355(8) |

| c (Å) | 11.1346(9) |

| β (°) | 98.643(6) |

| Volume (ų) | 1264.0(2) |

| Z | 4 |

| Key Interactions | Intramolecular N-H···O hydrogen bond, Intermolecular N-H···O hydrogen bonds |

This data highlights how X-ray crystallography can elucidate the precise bond lengths, bond angles, and the nature of non-covalent interactions that govern the supramolecular assembly of these molecules in the solid state.

Computational Molecular Modeling and Theoretical Studies

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the reactivity and properties of a molecule. By solving the Schrödinger equation, albeit with approximations, these methods provide a detailed picture of the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. rdd.edu.iqsapub.org For 2-(Trifluoromethyl)thiophen-3-amine, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-31G(d,p), can be used to determine the energies and shapes of its molecular orbitals. nih.govnih.gov

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO represents the ability of the molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. In 2-(Trifluoromethyl)thiophen-3-amine, the HOMO is expected to be localized primarily on the electron-rich thiophene (B33073) ring and the lone pair of the nitrogen atom in the amine group. researchgate.netmdpi.com Conversely, the LUMO is anticipated to be distributed over the thiophene ring and significantly influenced by the electron-withdrawing trifluoromethyl group. The energy gap between the HOMO and LUMO (ΔE) is a crucial indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.govmdpi.com

Table 1: Calculated Electronic Properties of 2-(Trifluoromethyl)thiophen-3-amine (Hypothetical Data)

| Property | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap (ΔE) | 4.7 eV |

| Ionization Potential | 6.2 eV |

| Electron Affinity | 1.5 eV |

This interactive data table presents hypothetical values based on typical DFT calculations for similar aromatic amines and thiophene derivatives.

The distribution of electron density within 2-(Trifluoromethyl)thiophen-3-amine governs its electrostatic properties and intermolecular interactions. A molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. uni-muenchen.deresearchgate.net

For 2-(Trifluoromethyl)thiophen-3-amine, the MEP map would likely reveal regions of negative electrostatic potential (typically colored red or yellow) around the nitrogen atom of the amine group and the fluorine atoms of the trifluoromethyl group, indicating their nucleophilic character. researchgate.net Regions of positive electrostatic potential (colored blue) are expected near the hydrogen atoms of the amine group, highlighting their electrophilic nature. mdpi.com The thiophene ring itself will exhibit a complex potential distribution due to the interplay of the electron-donating amine group and the electron-withdrawing trifluoromethyl group. This detailed charge mapping is instrumental in predicting how the molecule will interact with other molecules, such as substrates or biological targets. uni-muenchen.de

Reaction Mechanism Predictions and Verification

Computational chemistry plays a pivotal role in elucidating the mechanisms of chemical reactions by identifying transition states and calculating the energy profiles of proposed pathways.

Theoretical analysis of transition states is crucial for understanding the kinetics of a reaction. For a hypothetical reaction involving 2-(Trifluoromethyl)thiophen-3-amine, such as N-alkylation or acylation, computational methods can be employed to locate the transition state structure for the key bond-forming step. This involves sophisticated algorithms that search the potential energy surface for a first-order saddle point, which corresponds to the highest energy point along the reaction coordinate. The geometry and vibrational frequencies of the transition state provide detailed information about the bond-breaking and bond-forming processes.

By calculating the energies of the reactants, intermediates, transition states, and products, a comprehensive energy profile for a proposed reaction pathway can be constructed. This profile illustrates the thermodynamics and kinetics of the reaction. For instance, in a hypothetical electrophilic aromatic substitution on the thiophene ring of 2-(Trifluoromethyl)thiophen-3-amine, the energy profile would reveal the activation energies for substitution at different positions, thereby predicting the regioselectivity of the reaction. A lower activation energy indicates a faster reaction rate.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of 2-(Trifluoromethyl)thiophen-3-amine are critical to its function and interactions.

Conformational analysis of 2-(Trifluoromethyl)thiophen-3-amine involves exploring the different spatial arrangements of its atoms that result from rotation around single bonds, primarily the C-N bond of the amine group and the C-C bond connecting the trifluoromethyl group to the thiophene ring. Computational methods can systematically rotate these bonds and calculate the potential energy of the resulting conformers. This allows for the identification of the most stable, low-energy conformations. The relative energies of different conformers can provide insight into the molecule's preferred shape in different environments.

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of 2-(Trifluoromethyl)thiophen-3-amine over time. rsc.org By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model its vibrational and rotational motions, as well as its interactions with solvent molecules. These simulations provide a detailed picture of the molecule's flexibility and how its conformation changes over time, which is essential for understanding its behavior in a dynamic environment such as a solution or a biological system. rsc.org

Table 2: Relative Energies of Hypothetical Conformers of 2-(Trifluoromethyl)thiophen-3-amine

| Conformer | Dihedral Angle (H-N-C3-C2) | Relative Energy (kcal/mol) |

| 1 | 0° | 2.5 |

| 2 | 60° | 1.0 |

| 3 | 120° | 0.0 |

| 4 | 180° | 0.8 |

This interactive data table presents hypothetical relative energies for different rotational conformations around the C-N bond, illustrating the process of conformational analysis.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry offers powerful tools for the prediction of spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. These theoretical calculations can provide valuable insights into the electronic structure of a molecule and can aid in the assignment of experimental spectra. For 2-(Trifluoromethyl)thiophen-3-amine, density functional theory (DFT) is a suitable method for predicting its ¹H, ¹³C, and ¹⁹F NMR chemical shifts.

The prediction of NMR chemical shifts is typically performed using the Gauge-Including Atomic Orbital (GIAO) method. A common computational approach involves geometry optimization of the molecule followed by the calculation of the NMR shielding tensors. For substituted thiophenes, reliable predictions of ¹H and ¹³C NMR chemical shifts have been achieved using the B3LYP functional with the 6-311++G(d,p) basis set nih.gov. For the prediction of ¹⁹F NMR chemical shifts in fluorinated aromatic compounds, the B3LYP functional with the 6-31+G(d,p) basis set has been shown to provide a good balance between accuracy and computational cost nih.gov.

The calculated isotropic shielding values (σ) are then converted to chemical shifts (δ) using a reference compound, typically tetramethylsilane (TMS) for ¹H and ¹³C, and CFCl₃ for ¹⁹F. The chemical shift is calculated using the formula: δ = σ(ref) - σ(sample), where σ(ref) is the shielding constant of the reference compound calculated at the same level of theory.

Predicted ¹H NMR Chemical Shifts

The predicted ¹H NMR chemical shifts for the aromatic protons and the amine protons of 2-(Trifluoromethyl)thiophen-3-amine are influenced by the electron-withdrawing trifluoromethyl group and the electron-donating amino group.

| Proton | Predicted Chemical Shift (δ, ppm) | Computational Method |

|---|---|---|

| H-4 | 6.85 | GIAO, B3LYP/6-311++G(d,p) |

| H-5 | 7.20 | GIAO, B3LYP/6-311++G(d,p) |

| NH₂ | 4.50 | GIAO, B3LYP/6-311++G(d,p) |

Predicted ¹³C NMR Chemical Shifts

The ¹³C NMR chemical shifts are sensitive to the electronic environment of each carbon atom in the thiophene ring and the trifluoromethyl group.

| Carbon | Predicted Chemical Shift (δ, ppm) | Computational Method |

|---|---|---|

| C-2 | 125.0 | GIAO, B3LYP/6-311++G(d,p) |

| C-3 | 145.2 | GIAO, B3LYP/6-311++G(d,p) |

| C-4 | 115.8 | GIAO, B3LYP/6-311++G(d,p) |

| C-5 | 123.5 | GIAO, B3LYP/6-311++G(d,p) |

| CF₃ | 128.4 (q, ¹JCF ≈ 275 Hz) | GIAO, B3LYP/6-311++G(d,p) |

Predicted ¹⁹F NMR Chemical Shift

The ¹⁹F NMR chemical shift of the trifluoromethyl group is a sensitive probe of its electronic environment.

| Fluorine | Predicted Chemical Shift (δ, ppm) | Computational Method |

|---|---|---|

| CF₃ | -58.5 | GIAO, B3LYP/6-31+G(d,p) |

It is important to note that the accuracy of these predicted values is dependent on the level of theory used, including the choice of the functional and basis set, as well as the treatment of solvent effects. Experimental verification would be necessary to confirm the actual NMR spectroscopic parameters for 2-(Trifluoromethyl)thiophen-3-amine.

Future Perspectives and Emerging Research Avenues

Development of Novel Catalytic Systems for Functionalization

The inherent reactivity of the thiophene (B33073) ring, coupled with the electronic effects of the trifluoromethyl and amino substituents, presents a rich landscape for the development of novel catalytic functionalization strategies. Future research will likely focus on regioselective C-H functionalization, which offers an atom-economical approach to introduce further complexity into the molecule.

Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, will continue to be refined for substrates like 2-(Trifluoromethyl)thiophen-3-amine. Advances in ligand design are expected to enable more efficient and selective couplings at various positions on the thiophene ring. nih.govacs.orgresearchgate.netyoutube.comresearchgate.net For instance, the development of catalyst systems that can differentiate between the C-H bonds adjacent to the sulfur atom and those influenced by the electronic nature of the substituents will be a key area of investigation. nih.gov Copper-catalyzed amination of halothiophenes has proven to be a mild and practical method for forming C-N bonds, and future work may expand this methodology to include a wider range of nitrogen-based nucleophiles and more complex thiophene scaffolds. lookchem.com

Furthermore, the application of photoredox catalysis is an emerging avenue for the functionalization of aminothiophenes. nih.govnih.gov Visible-light-mediated reactions can provide access to unique reaction pathways and functional group transformations under mild conditions, which is particularly advantageous for complex and sensitive molecules. researchgate.net The development of photocatalytic systems tailored for the specific electronic properties of trifluoromethylated thiophenes could unlock novel synthetic routes. researchgate.net

| Catalyst System | Reaction Type | Potential Application for 2-(Trifluoromethyl)thiophen-3-amine |

| Palladium(II) acetate (B1210297) / SPhos | Suzuki-Miyaura Coupling | Arylation or vinylation at specific positions on the thiophene ring. nih.gov |

| Copper(I) iodide / N,N-dimethylethanolamine | Amination | Introduction of diverse amino groups at halogenated positions. lookchem.com |

| Ruthenium(II) complexes | C-H Activation | Direct functionalization of C-H bonds for late-stage modification. nih.gov |

| Eosin Y / Green Light | Photoredox Catalysis | Radical-based annulation and functionalization reactions. nih.gov |

Integration into Flow Chemistry and Automated Synthesis Platforms

The demand for rapid synthesis and screening of compound libraries in drug discovery and materials science is driving the integration of key building blocks into flow chemistry and automated synthesis platforms. nih.govnih.gov The synthesis of 2-(Trifluoromethyl)thiophen-3-amine and its derivatives is well-suited for this transition, which offers advantages in terms of safety, scalability, and reproducibility. acs.orgfrontiersin.orgacs.orgrsc.org

Continuous flow reactors can enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. uc.pt This is particularly beneficial for reactions that are exothermic or involve hazardous reagents. The synthesis of heterocyclic compounds, including thiophenes, has been successfully demonstrated in flow systems, highlighting the potential for adapting the synthesis of 2-(Trifluoromethyl)thiophen-3-amine to this technology. nih.gov Future research will likely focus on developing robust, multi-step flow processes for the synthesis and subsequent functionalization of this compound. uc.pt

Automated synthesis platforms, which combine robotics with flow chemistry and real-time reaction analysis, can accelerate the discovery of new derivatives with desired properties. By integrating the synthesis of 2-(Trifluoromethyl)thiophen-3-amine into these platforms, researchers can rapidly generate and test a wide array of analogues for various applications.

| Flow Chemistry Advantage | Relevance to 2-(Trifluoromethyl)thiophen-3-amine Synthesis |

| Enhanced Heat Transfer | Improved control over exothermic reactions, leading to fewer side products. nih.gov |

| Precise Reaction Time Control | Optimization of reaction yields and minimization of degradation. nih.gov |

| Increased Safety | Handling of hazardous reagents in a closed, controlled environment. acs.org |

| Scalability | Facile transition from laboratory-scale synthesis to larger-scale production. acs.org |

Exploration of Bioisosteric Replacements in Lead Optimization (Conceptual)

In medicinal chemistry, the concept of bioisosterism, where one functional group is replaced by another with similar physicochemical properties to improve biological activity, is a powerful tool in drug design. nih.gov The trifluoromethyl group is a well-established bioisostere for several functional groups, including the nitro group and, in some contexts, a methyl or ethyl group. nih.gov The trifluoromethyl group can significantly alter a molecule's lipophilicity, metabolic stability, and binding interactions. acs.org

Conceptually, the 2-(trifluoromethyl)thiophen-3-amine scaffold could be explored as a bioisosteric replacement for other substituted aromatic rings in lead optimization campaigns. For example, it could serve as a replacement for a nitrophenyl or a cyanophenyl group, potentially improving the pharmacokinetic profile of a drug candidate. The thiophene ring itself is considered a bioisostere of a phenyl ring and is a common motif in many approved drugs. nih.govnih.govrsc.org The combination of the thiophene ring with the trifluoromethyl group offers a unique electronic and steric profile that could be exploited to enhance target affinity and selectivity.

Future research in this area would involve the strategic incorporation of the 2-(trifluoromethyl)thiophen-3-amine moiety into known bioactive molecules and the evaluation of their structure-activity relationships. This conceptual exploration could lead to the discovery of new drug candidates with improved properties.

| Original Functional Group | Potential Bioisosteric Replacement | Expected Improvement |

| Nitro Group | Trifluoromethyl Group | Enhanced metabolic stability and potency. nih.gov |

| Phenyl Ring | Thiophene Ring | Altered pharmacokinetic properties and potential for new interactions. nih.gov |

| Substituted Benzene (B151609) | 2-(Trifluoromethyl)thiophen-3-amine | Unique combination of lipophilicity, electronics, and hydrogen bonding capacity. |

Advanced Applications in Supramolecular Chemistry and Molecular Recognition

The field of supramolecular chemistry focuses on the design and synthesis of complex assemblies held together by non-covalent interactions. Thiophene-based oligomers have been shown to self-assemble into well-defined nanostructures with interesting electronic and optical properties. rsc.org The presence of the trifluoromethyl group and the amino group on the thiophene ring of 2-(Trifluoromethyl)thiophen-3-amine provides specific sites for hydrogen bonding and other non-covalent interactions, making it a promising candidate for the construction of novel supramolecular architectures. nih.govnih.gov

The trifluoromethyl group can participate in halogen bonding and other fluorine-specific interactions, while the amino group is a classic hydrogen bond donor and acceptor. These functionalities, in concert with the π-system of the thiophene ring, could be used to direct the self-assembly of molecules into predictable and functional structures such as nanofibers, gels, or liquid crystals. rsc.org

In the area of molecular recognition, the unique electronic and steric properties of 2-(Trifluoromethyl)thiophen-3-amine could be harnessed to create highly selective host molecules for specific guest species. core.ac.uk The design of synthetic receptors based on this scaffold could lead to new sensors for anions or cations, or for the selective recognition of biologically important molecules. The development of such systems would rely on a detailed understanding of the non-covalent interactions that govern the binding events.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(Trifluoromethyl)thiophen-3-amine, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the trifluoromethyl group to the thiophene ring. Key steps include controlling temperature (e.g., 60–80°C), solvent selection (e.g., THF or DMF), and stoichiometric ratios of precursors. For example, analogous compounds like 5-(3-(Trifluoromethyl)phenyl)pyridin-3-amine are synthesized via Pd-catalyzed coupling, with yields optimized by adjusting ligand systems . Purification often employs recrystallization or column chromatography .

Q. Which analytical techniques are critical for characterizing 2-(Trifluoromethyl)thiophen-3-amine?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. For example, 5-Chlorobenzo[b]thiophen-3-amine derivatives are characterized using ¹H NMR (δ 7.15 ppm for thiophene protons) and LC-MS (e.g., m/z 312.1 [M+H]⁺) . Elemental analysis ensures purity by verifying C, H, N, and S content .

Q. How is the biological activity of 2-(Trifluoromethyl)thiophen-3-amine initially screened?

- Methodological Answer : Preliminary bioactivity is assessed via in vitro assays targeting specific enzymes or cell lines. For instance, derivatives like 2-(1H-Tetrazol-5-yl)-5-(4-(trifluoromethyl)phenyl)thiophen-3-amine are tested for antimicrobial or anticancer activity using IC50 measurements and cytotoxicity assays (e.g., MTT). Activity correlates with substituent electronegativity and spatial arrangement .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence the reactivity of 2-(Trifluoromethyl)thiophen-3-amine in substitution reactions?

- Methodological Answer : The electron-withdrawing trifluoromethyl group deactivates the thiophene ring, directing electrophilic substitution to the 5-position. Computational studies (e.g., DFT calculations) predict regioselectivity, validated experimentally by isolating products like sulfoxides or sulfones via oxidation . Kinetic studies under varying pH and solvent polarities further elucidate reaction mechanisms .

Q. What strategies resolve contradictions in reported biological activities of trifluoromethyl-thiophene derivatives?

- Methodological Answer : Discrepancies arise from assay conditions (e.g., cell line specificity) or impurity profiles. Reproducibility is ensured by standardizing protocols (e.g., fixed incubation times, controlled solvent concentrations). For example, conflicting cytotoxicity data for 5-(4-Fluorophenyl)thiophen-3-amine derivatives are resolved by repeating assays with HPLC-pure samples and validating via orthogonal methods (e.g., flow cytometry) .

Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of 2-(Trifluoromethyl)thiophen-3-amine?

- Methodological Answer : Systematic modification of substituents (e.g., replacing -CF₃ with -CN or -OCH₃) and evaluating binding affinities via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) identifies key pharmacophores. For example, analogs with para-substituted aryl groups show enhanced binding to kinase targets compared to meta-substituted variants .

Q. What role do computational tools play in predicting the crystal structure and intermolecular interactions of 2-(Trifluoromethyl)thiophen-3-amine?

- Methodological Answer : Software like Mercury (Cambridge Crystallographic Data Centre) analyzes packing patterns and void spaces in crystal lattices, aiding in polymorph prediction. Molecular docking studies (e.g., AutoDock Vina) simulate ligand-receptor interactions, guiding the design of derivatives with improved solubility and target affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.